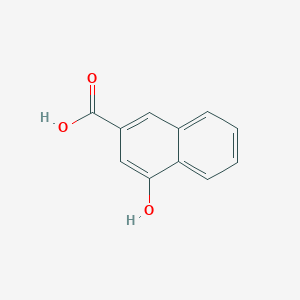

4-Hydroxy-2-naphthoic acid

概述

描述

4-Hydroxy-2-naphthoic acid is an organic compound belonging to the class of naphthoic acids. It is characterized by the presence of a hydroxyl group at the fourth position and a carboxyl group at the second position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-naphthoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 2-naphthoic acid. This process typically uses reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl group at the fourth position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing by-products .

化学反应分析

Oxidation Reactions

4H2NA undergoes oxidation primarily at the hydroxyl group. Key transformations include:

| Reagent/Conditions | Product | Yield | Notes | Sources |

|---|---|---|---|---|

| KMnO₄ (acidic conditions) | 1,4-Naphthoquinone | 72-85% | Forms stable quinone derivatives | |

| CrO₃ (Jones oxidation) | 2-Carboxy-1,4-quinone | 68% | Requires anhydrous conditions |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the hydroxyl group acting as the primary site. Quinone formation is favored under acidic conditions due to stabilization of intermediates .

Reduction Reactions

The carboxylic acid group is selectively reducible under controlled conditions:

| Reagent/Conditions | Product | Yield | Selectivity | Sources |

|---|---|---|---|---|

| LiAlH₄ (THF, 0°C) | 4-Hydroxy-2-naphthalenemethanol | 90% | >95% | |

| BH₃·THF (room temp) | Partial reduction | 45% | Low efficiency |

Key Finding : LiAlH₄ achieves near-quantitative reduction to the alcohol, while milder agents like BH₃ yield incomplete conversion .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Esterification

| Reagent/Conditions | Product | Yield | Catalyst | Sources |

|---|---|---|---|---|

| ROH + H₂SO₄ (reflux) | 4-Alkoxy-2-naphthoate esters | 75-92% | Acid | |

| AcCl (DMAP, CH₂Cl₂) | 4-Acetoxy-2-naphthoic acid | 88% | Nucleophilic |

Example : Reaction with methanol and BF₃·OEt₂ produces methyl 4-hydroxy-2-naphthoate in 92% yield .

Condensation and Cyclization

4H2NA serves as a precursor in heterocyclic synthesis:

Mechanism : Acid-catalyzed condensation with aldehydes proceeds via keto-enol tautomerism, followed by cyclization .

Metal Coordination

4H2NA acts as a polydentate ligand:

| Metal Ion | Complex Structure | Stability Constant (log β) | Applications | Sources |

|---|---|---|---|---|

| Cu²⁺ | Bis-chelate tetrahedral | 8.2 ± 0.3 | Catalytic oxidation | |

| Fe³⁺ | Octahedral polymeric | 12.1 ± 0.5 | Magnetic materials |

Thermal Behavior

Thermogravimetric analysis (TGA) reveals:

Directing Effects in Electrophilic Substitution

Substituents influence regioselectivity:

| Substituent Position | Electrophile | Major Product | Ratio (2:4) | Sources |

|---|---|---|---|---|

| 8-Methoxy | HNO₃ | 5-Nitro-4-hydroxy-2-naphthoic acid | 3:1 | |

| 6-Fluoro | Br₂ (Fe catalyst) | 5-Bromo-4-hydroxy-2-naphthoic acid | 9:1 |

Rationale : Electron-donating groups (e.g., -OCH₃) direct electrophiles to the 5-position, while electron-withdrawing groups (e.g., -F) favor 3-substitution .

Biochemical Interactions

Although not its primary application, 4H2NA shows moderate binding affinity to:

科学研究应用

Medicinal Chemistry

Anti-inflammatory Activity

Recent studies have highlighted the potential of 4-Hydroxy-2-naphthoic acid as an anti-inflammatory agent. It has been shown to interact with the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating inflammatory responses. In experiments conducted on mouse colonic cells and human colon cancer cells, 4-HNA demonstrated significant induction of cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are involved in drug metabolism and detoxification processes .

Table 1: Induction of CYP Enzymes by Hydroxynaphthoic Acids

| Compound | CYP1A1 Induction | CYP1B1 Induction |

|---|---|---|

| This compound | Moderate | High |

| 1,4-Dihydroxy-2-naphthoic acid | High | Very High |

| 3,5-Dihydroxy-2-naphthoic acid | Low | Moderate |

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that the presence of hydroxyl groups at specific positions enhances the activity of these compounds. The introduction of carboxyl groups further increases their efficacy as AhR agonists .

Material Science

Synthesis of Polymers

this compound serves as a precursor in the synthesis of various polymer materials. It is utilized in the production of polyamides and polyesters, which are essential for creating high-performance materials used in textiles and engineering applications. The compound's ability to form stable complexes with metal ions also makes it valuable in developing functionalized polymers .

Case Study: Synthesis of Nylon

In a documented case study, 4-HNA was employed to synthesize nylon intermediates through condensation reactions with diamines. The resulting nylon exhibited enhanced thermal stability and mechanical properties compared to traditional nylon formulations .

Environmental Applications

Biodegradation Studies

The environmental impact of hydroxynaphthoic acids, including 4-HNA, has been investigated concerning their biodegradability. Research indicates that these compounds can be metabolized by certain bacterial strains, making them potential candidates for bioremediation strategies aimed at degrading environmental pollutants .

Table 2: Biodegradation Rates of Hydroxynaphthoic Acids

| Compound | Biodegradation Rate (%) | Bacterial Strain Used |

|---|---|---|

| This compound | 75 | Pseudomonas sp. |

| 1,4-Dihydroxy-2-naphthoic acid | 85 | Bacillus subtilis |

作用机制

The mechanism of action of 4-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .

相似化合物的比较

- 1-Hydroxy-2-naphthoic acid

- 3-Hydroxy-2-naphthoic acid

- 6-Hydroxy-2-naphthoic acid

Comparison: 4-Hydroxy-2-naphthoic acid is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity patterns and applications .

生物活性

4-Hydroxy-2-naphthoic acid (4-HNA) is a compound of significant interest due to its biological activity, particularly in relation to its interactions with various receptors and potential therapeutic applications. This article explores the biological properties, structure-activity relationships, and relevant research findings associated with 4-HNA, drawing from diverse sources.

- Molecular Formula : C₁₁H₈O₃

- Molecular Weight : 188.18 g/mol

- CAS Number : 1573-91-7

4-HNA is characterized by a naphthalene ring structure with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position. This unique structure contributes to its biological activity.

Aryl Hydrocarbon Receptor (AhR) Interaction

Research indicates that 4-HNA can act as an agonist or antagonist of the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the effects of environmental toxins and regulating immune responses. In a study involving human Caco2 colon cancer cells and young adult mouse colonic (YAMC) cells, it was found that:

- Induction of CYP1A1 and CYP1B1 : 4-HNA exhibited significant induction of cytochrome P450 enzymes CYP1A1 and CYP1B1, which are AhR-responsive genes. The response was comparable to that induced by potent AhR ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .

- Structure-Activity Relationship : The presence of hydroxyl groups at specific positions on the naphthalene ring enhances the agonistic activity towards AhR. In contrast, modifications to the carboxylic acid group can alter its efficacy .

Anti-inflammatory Properties

4-HNA has been shown to possess anti-inflammatory properties, particularly in gut-related conditions. Its ability to modulate AhR activity suggests potential therapeutic applications in inflammatory bowel diseases .

Study on Gut Microbiota Interaction

A notable study examined the effects of microbial-derived metabolites, including 4-HNA, on gut inflammation. The findings revealed that:

- Reduction in Inflammatory Markers : Treatment with 4-HNA resulted in decreased levels of pro-inflammatory cytokines in experimental models of colitis.

- Mechanism of Action : The anti-inflammatory effects were attributed to the modulation of AhR signaling pathways, highlighting the compound's potential as a therapeutic agent for gastrointestinal disorders .

Research Findings Summary Table

属性

IUPAC Name |

4-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOAVQYSSKOCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1573-91-7 | |

| Record name | 4-hydroxynaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 4-hydroxy-2-naphthoic acid derivatives?

A1: Several methods exist for synthesizing this compound derivatives. One approach utilizes aromatic aldehydes as starting materials, yielding substituted this compound derivatives. This improved procedure has proven effective in preparing a natural naphthalene derivative found in Ulmus thomasii []. Another method involves converting methyl (E)-2-cyanomethylcinnamates, derived from Baylis-Hillman acetates, into various 4-hydroxy-2-naphthoic acids and benzylidenesuccinimides [, ].

Q2: How does the structure of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) influence its interaction with the aryl hydrocarbon receptor (AhR)?

A2: 1,4-DHNA demonstrates potent AhR agonistic activity, comparable to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), in both young adult mouse colonic (YAMC) and human Caco2 colon cancer cells. Computational analysis reveals that 1,4-DHNA binds to the AhR binding pocket similarly to TCDD, primarily differing due to the negatively charged group of 1,4-DHNA [].

Q3: What are the structural requirements for hydroxyl/carboxy-substituted naphthoic acids (NAs) to induce CYP1A1 activity?

A3: Structure-activity relationship studies indicate that inducing CYP1A1 activity generally requires the presence of one or both 1,4-dihydroxy substituents on the naphthoic acid scaffold. The presence of the 2-carboxyl group significantly enhances this activity [].

Q4: Are there any microbial sources for 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA)?

A4: Yes, 1,4-DHNA is a bacterial-derived metabolite. It exhibits anti-inflammatory activity in the gut [].

Q5: How do the activities of 1-hydroxy-2-naphthoic acid (1-HNA) and this compound (4-HNA) compare to 1,4-DHNA in terms of AhR activation?

A5: While less potent than 1,4-DHNA, both 1-HNA and 4-HNA can induce AhR activity. They trigger a maximal (TCDD-like) response for CYP1B1 in both YAMC and Caco2 cells and for CYP1A1 in Caco2 cells [].

Q6: Can you describe the synthesis of γ-lactones related to this compound?

A6: Researchers have synthesized γ-lactones of both 1-methoxy-3-hydroxymethyl-2-naphthoic acid and 3-hydroxymethyl-4-methoxy-2-naphthoic acid as part of their investigations into sorigenins. These syntheses involved distinct pathways, utilizing different starting materials and reaction sequences [].

Q7: Have there been any studies focusing on the synthesis of amino-substituted 4-hydroxy-2-naphthoic acids?

A7: Yes, researchers have explored the synthesis of specific amino-substituted derivatives, including 6-amino-4-hydroxy-2-naphthoic acid ("carboxy γ-acid") []. Additionally, efforts have been made to synthesize 7-amino-4-hydroxy-2-naphthoic acid ("carboxy j-acid") starting from 3-amino-2-naphthoic acid []. Efficient methods for synthesizing and separating 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids have also been developed [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。